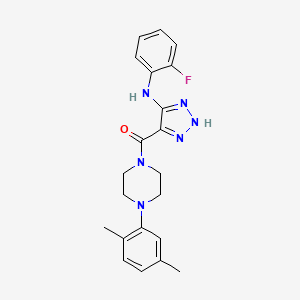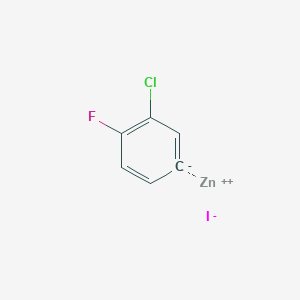![molecular formula C27H24N2O4 B14107669 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107669.png)
1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromeno-pyrrole core with ethoxyphenyl and pyridinylmethyl substituents
準備方法
The synthesis of 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The ethoxyphenyl and pyridinylmethyl groups are introduced through substitution reactions, often using reagents like ethyl iodide and pyridine derivatives under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods would likely involve optimization of these steps to enhance yield and reduce costs, possibly incorporating continuous flow chemistry techniques.
化学反応の分析
1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: The compound’s heterocyclic core makes it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers explore its interactions with enzymes and receptors to understand its biological activity and potential as a drug lead.
作用機序
The mechanism by which 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
Pyrrolidine derivatives: These compounds share the pyrrole ring and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of biological applications, indole derivatives have structural similarities with the chromeno-pyrrole core.
Chromene derivatives: These compounds are studied for their potential in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of substituents and the specific arrangement of its heterocyclic core, which may confer distinct properties and applications.
特性
分子式 |
C27H24N2O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O4/c1-4-32-20-9-7-19(8-10-20)23-22-24(30)21-13-16(2)12-17(3)25(21)33-26(22)27(31)29(23)15-18-6-5-11-28-14-18/h5-14,23H,4,15H2,1-3H3 |
InChIキー |
YMOMJCOHQYCIBS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C=C(C=C5C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14107588.png)
![5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107599.png)
![5-(4-Chlorophenyl)-1-[(furan-2-yl)methyl]-4-(hydroxy{4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B14107619.png)
![N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107623.png)

![1-(3-Ethoxy-4-propoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107626.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107643.png)

![9-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107647.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107649.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)

